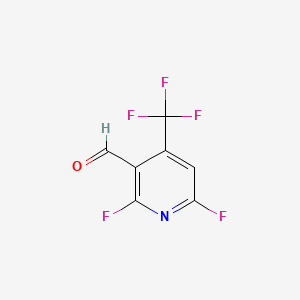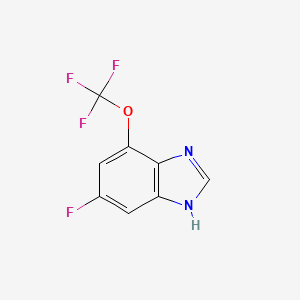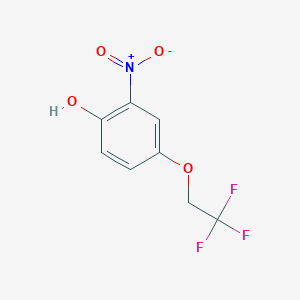![molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-cyano-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the oxide functionality. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the pyridine or pyrrole rings.
Reduction: Reduction reactions can remove the oxide functionality or reduce other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxide groups, while substitution reactions can introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This compound has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
7-azaindole: Another pyrrolo[2,3-b]pyridine derivative with similar structural features but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring but fused to a pyrazine ring instead of a pyridine ring.
Uniqueness
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H |
InChI Key |
WSZIDDBEVMNQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1=CC(=CN2O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


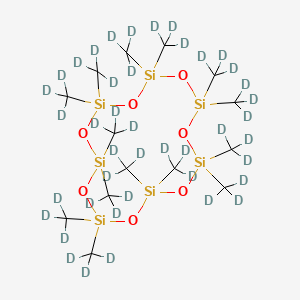
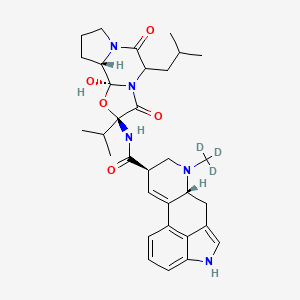
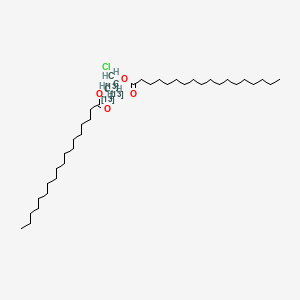
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
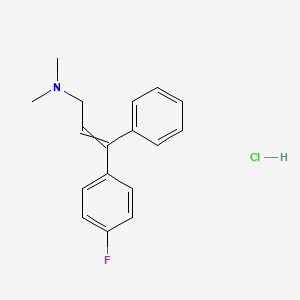
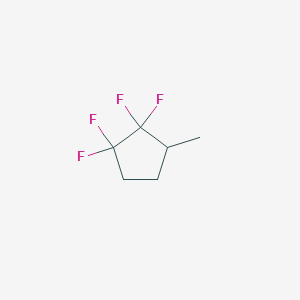

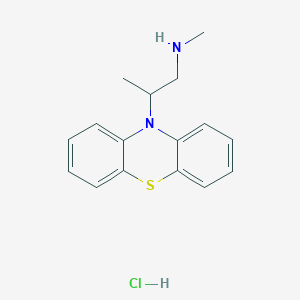
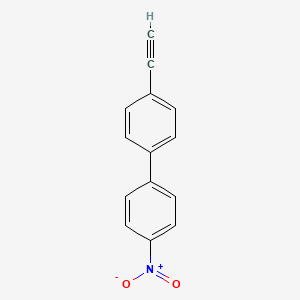
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)
